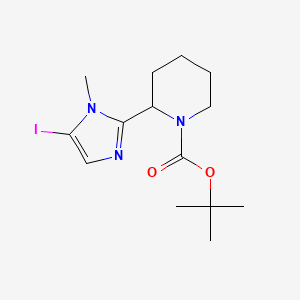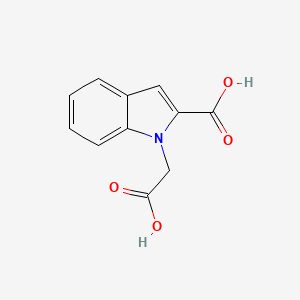![molecular formula C15H18N2O B2551221 (2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1024622-53-4](/img/structure/B2551221.png)
(2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s CAS number, which is a unique numerical identifier assigned by the Chemical Abstracts Service .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or electron paramagnetic resonance (EPR) to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It could involve looking at how the compound reacts with other substances, its reactivity, and the products formed during these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and spectral data. It could also involve studying the compound’s stability under various conditions .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in synthetic chemistry research, contributing to the development of new synthetic methodologies. For example, a study detailed the parallel solution phase synthesis of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates, showcasing the compound's utility in generating diverse chemical structures from L-aspartic acid through a series of reactions involving amines and cyanide treatments (Pirc et al., 2003).
Catalytic Applications
- Research has also explored the use of related compounds in catalysis. A sulfonated Schiff base dimethyltin(IV) coordination polymer was synthesized and characterized, demonstrating its application as a heterogeneous catalyst for the Baeyer–Villiger oxidation of ketones to esters or lactones under environmentally friendly conditions (Martins et al., 2016).
Material Science and Luminescence
- In the field of materials science, porous metal-organic frameworks (MOFs) based on related structural motifs have been synthesized, showing significant porosity and interesting guest-dependent luminescent properties. These materials are noted for their high surface area and potential in gas sorption applications, demonstrating the versatility of compounds with similar chemical structures in the development of functional materials (Hou et al., 2008).
Organic Synthesis
- Additionally, the synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives was reported, where compounds related to "(2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile" served as precursors or intermediates. These derivatives are highlighted for their potential as drug precursors or ligands, indicating the compound's role in facilitating the synthesis of biologically relevant molecules (Dotsenko et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-15(2,3)14(18)13(9-16)11-17-10-12-7-5-4-6-8-12/h4-8,11,17H,10H2,1-3H3/b13-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNLQGQPUAALOV-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNCC1=CC=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NCC1=CC=CC=C1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2551139.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B2551143.png)


![6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2551149.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2551150.png)
![6-methyl-N-(4-methylphenyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2551153.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2551154.png)
![5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2551156.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide](/img/structure/B2551158.png)



